molecular formula C19H14Cl2N4O3S B12145025 N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145025
M. Wt: 449.3 g/mol
InChI Key: FOBLQZJSHUHKBQ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a dichlorophenyl group, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furan groups and the dichlorophenyl group. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and catalysts to facilitate the formation of the triazole and furan rings.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structural features.

Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a dichlorophenyl group, furan rings, and a triazole ring. This structural arrangement provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H14Cl2N4O3S

Molecular Weight

449.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14Cl2N4O3S/c20-14-6-5-12(9-15(14)21)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26)

InChI Key

FOBLQZJSHUHKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4

Origin of Product

United States

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